N-Chloroacetyl-D-phenylalanine N-Chloroacetyl-D-phenylalanine
Brand Name: Vulcanchem
CAS No.: 137503-97-0
VCID: VC21540281
InChI: InChI=1S/C11H12ClNO3/c12-7-10(14)13-9(11(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)(H,15,16)/t9-/m1/s1
SMILES: C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCl
Molecular Formula: C11H12ClNO3
Molecular Weight: 241.67 g/mol

N-Chloroacetyl-D-phenylalanine

CAS No.: 137503-97-0

Cat. No.: VC21540281

Molecular Formula: C11H12ClNO3

Molecular Weight: 241.67 g/mol

* For research use only. Not for human or veterinary use.

N-Chloroacetyl-D-phenylalanine - 137503-97-0

Specification

CAS No. 137503-97-0
Molecular Formula C11H12ClNO3
Molecular Weight 241.67 g/mol
IUPAC Name (2R)-2-[(2-chloroacetyl)amino]-3-phenylpropanoic acid
Standard InChI InChI=1S/C11H12ClNO3/c12-7-10(14)13-9(11(15)16)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,14)(H,15,16)/t9-/m1/s1
Standard InChI Key FUHGSOAURCZWCC-SECBINFHSA-N
Isomeric SMILES C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)CCl
SMILES C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCl
Canonical SMILES C1=CC=C(C=C1)CC(C(=O)O)NC(=O)CCl

Introduction

Chemical Structure and Properties

N-Chloroacetyl-D-phenylalanine is characterized by a chloroacetyl group attached to the amino nitrogen of D-phenylalanine. It has the molecular formula C11H12ClNO3 and a molecular weight of 241.67 g/mol . The compound is also known by several synonyms, including ClAc-D-Phe-OH and 2-(2-chloroacetamido)-3-phenylpropanoic acid . Its IUPAC name is 2-[(2-chloroacetyl)amino]-3-phenylpropanoic acid .

Physicochemical Properties

N-Chloroacetyl-D-phenylalanine exhibits specific physicochemical properties that are important for its applications and handling. These properties are summarized in Table 1:

PropertyValue
Molecular FormulaC11H12ClNO3
Molar Mass241.67 g/mol
Density1.312 g/cm³
Melting Point127 °C
Boiling Point482.2°C at 760 mmHg
Flash Point245.4°C
AppearancePowder to crystal
ColorWhite to Light yellow to Light orange
Refractive Index1.561
SolubilityAlmost transparent in Methanol
Vapor Pressure4.16E-10 mmHg at 25°C
Storage Condition−20°C

Table 1: Physicochemical properties of N-Chloroacetyl-D-phenylalanine

The conjugate base of N-Chloroacetyl-D-phenylalanine is N-chloroacetyl-D-phenylalaninate (C11H11ClNO3-), which is the predominant species present at pH 7.3 .

Structural Characteristics

N-Chloroacetyl-D-phenylalanine features several key structural elements:

  • A D-configured alpha carbon, which gives the molecule its specific stereochemistry

  • A phenyl group attached to the beta carbon, contributing to the hydrophobic properties

  • A chloroacetyl group attached to the alpha amino group, providing reactive functionality

  • A carboxylic acid group that can participate in hydrogen bonding and acid-base chemistry

Acid-Base Properties

At physiological pH (approximately 7.4), N-Chloroacetyl-D-phenylalanine exists predominantly in its deprotonated form as N-chloroacetyl-D-phenylalaninate . This ionic character influences its solubility in various solvents and its interactions with proteins and other biomolecules.

The carboxylic acid group of N-Chloroacetyl-D-phenylalanine can undergo deprotonation to form its conjugate base. This acid-base behavior is important for understanding the compound's behavior in different pH environments and its potential interactions with cellular components.

Table 2: Acid-Base Properties

PropertyDescription
Conjugate BaseN-chloroacetyl-D-phenylalaninate (C11H11ClNO3-)
Predominant Form at pH 7.3Deprotonated (conjugate base)
Acid GroupCarboxylic acid (-COOH)

Applications in Research and Biotechnology

Genetic Code Expansion

N-Chloroacetyl-D-phenylalanine and similar N-terminal chloroacetyl derivatives have applications in the field of genetic code expansion and reprogramming . The chloroacetyl group provides a reactive handle that can be utilized for synthesizing modified peptides and proteins with non-canonical amino acids. This approach has been valuable for the development of highly N-alkylated polycyclic peptidomimetics .

In the context of genetic code expansion, non-canonical amino acids like modified phenylalanine derivatives can be incorporated into peptide chains using engineered translational machinery . This process involves:

  • Aminoacylation: Charging the modified amino acid onto a tRNA

  • Recruitment to the ribosome: Binding of the aminoacyl-tRNA to elongation factors

  • Peptidyltransfer: Incorporation of the non-canonical amino acid into the growing peptide chain

Protein Modification and Bioconjugation

The chloroacetyl group in N-Chloroacetyl-D-phenylalanine serves as an electrophilic site that can react with nucleophiles, particularly thiols. This reactivity makes it useful for site-specific protein modifications and bioconjugation strategies. The compound can be used to:

  • Create covalent modifications at specific sites in proteins

  • Introduce bioorthogonal functional groups for subsequent reactions

  • Generate peptide-based probes and sensors

  • Develop cross-linking agents for studying protein-protein interactions

Stereochemical Significance

The D-configuration of N-Chloroacetyl-D-phenylalanine has important implications for its biological interactions. While natural systems predominantly use L-amino acids, D-amino acids and their derivatives exhibit distinct properties:

  • Increased resistance to proteolytic degradation by common peptidases

  • Altered binding affinities to protein targets

  • Different conformational preferences in solution

Research with related D-phenylalanine derivatives has shown significant enantioselectivity in protein binding. For example, certain pyrenyl derivatives of D-phenylalanine (Py-d-Phe) bind to bovine serum albumin with approximately 100 times lower affinity than their L-counterparts . Additionally, these enantiomers exhibit contrasting spectral changes when bound to proteins, with the D-isomer showing hyperchromism while the L-isomer displays hypochromism .

Comparison with Related Compounds

CompoundConfigurationCAS NumberKey Characteristics
N-Chloroacetyl-D-phenylalanineD-configuration-Pure D-enantiomer, specific protein binding properties
N-Chloroacetyl-L-phenylalanineL-configuration-Pure L-enantiomer, better recognized by natural enzymes
N-Chloroacetyl-DL-phenylalanineRacemic mixture7765-11-9Equal mixture of D and L forms

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